molecular formula C8H3F2NO3 B1428873 5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione CAS No. 1196151-35-5

5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione

Cat. No. B1428873
M. Wt: 199.11 g/mol
InChI Key: SHRQGYVJMJFQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione (DFB) is a heterocyclic compound with a molecular formula of C7H3F2O3. It is a member of the benzo[D][1,3]oxazine family and is a fluorinated derivative of the 1H-benzo[D][1,3]oxazine-2,4-dione core structure. DFB has a wide range of applications in organic synthesis and as a pharmaceutical intermediate. It is also used as a reagent in the synthesis of various heterocyclic compounds, such as lactams and other heterocyclic compounds.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

    • Isatoic anhydride derivatives, including 1H-benzo[d][1,3]oxazine-2,4-dione, are key building blocks in synthesizing various nitrogen-containing heterocyclic structures like quinazolines, quinazolones, and benzodiazepines (Bogdanov & Mironov, 2016).
  • Green Chemistry and Synthesis :

    • A series of azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones were synthesized using CuO@RHA/MCM-41 nanocomposite as a novel catalyst, demonstrating the use of green chemistry principles (Nikpassand, Fekri, & Pourahmad, 2018).
  • Antimicrobial and Antioxidant Applications :

    • Certain derivatives of 1H-benzo[d][1,3]oxazine-2,4-dione have been studied for their antimicrobial activity against human bacterial pathogens and their antioxidant capacity, showcasing their potential in pharmaceutical applications (Sarmiento-Sánchez et al., 2014).
  • Polymer Synthesis :

  • Herbicidal Activity :

    • Certain derivatives have been explored for their herbicidal activity, particularly as inhibitors of protoporphyrinogen oxidase, an enzyme crucial for plant development (Huang et al., 2005).

properties

IUPAC Name

5,7-difluoro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO3/c9-3-1-4(10)6-5(2-3)11-8(13)14-7(6)12/h1-2H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRQGYVJMJFQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)OC2=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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